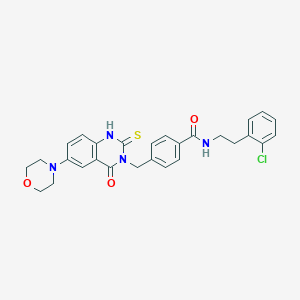

N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

Properties

Molecular Formula |

C28H27ClN4O3S |

|---|---|

Molecular Weight |

535.1 g/mol |

IUPAC Name |

N-[2-(2-chlorophenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C28H27ClN4O3S/c29-24-4-2-1-3-20(24)11-12-30-26(34)21-7-5-19(6-8-21)18-33-27(35)23-17-22(32-13-15-36-16-14-32)9-10-25(23)31-28(33)37/h1-10,17H,11-16,18H2,(H,30,34)(H,31,37) |

InChI Key |

WHMPCORVKJZYNB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5Cl |

Origin of Product |

United States |

Biological Activity

N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound notable for its diverse pharmacological potential. This article delves into its biological activity, exploring its structural components, synthesis methods, and interaction with biological systems.

Structure and Composition

The compound features several key structural motifs that contribute to its biological activity:

- Benzamide Core : Known for various medicinal properties.

- Morpholino Group : Enhances solubility and bioavailability.

- Quinazolinone Moiety : Associated with anticancer and antimicrobial activities.

- Chlorophenethyl Group : Increases lipophilicity, potentially enhancing therapeutic efficacy.

The molecular formula of the compound is .

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity by targeting various pathways involved in tumor growth. The presence of the quinazolinone ring in this compound suggests potential efficacy against cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

Compounds with a quinazolinone structure have also been reported to possess antimicrobial properties. The unique combination of functional groups in this compound may enhance its effectiveness against various bacterial strains. Preliminary studies suggest that derivatives of this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound's antimicrobial activity remains limited.

Synthesis Methods

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Common methods include:

- Formation of the Quinazolinone Core : Utilizing cyclization reactions involving appropriate anilines and isothiocyanates.

- Introduction of the Morpholino Group : Achieved through nucleophilic substitution reactions.

- Final Coupling with Benzamide : This step often involves coupling agents to facilitate the formation of the final product.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Techniques such as:

- Molecular Docking Studies : To predict binding affinities to various receptors.

- In Vitro Assays : To evaluate cellular responses upon treatment with the compound.

These studies are essential for determining the compound's mechanism of action and therapeutic potential.

Comparative Analysis

To highlight the uniqueness of this compound, here is a comparison with structurally similar compounds:

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| N-(3-chlorophenethyl)-4-nitrobenzamide | Contains a nitro group | Anticancer activity but different mechanism |

| 6-Morpholinoquinazolinone | Lacks chlorophenyl group | Primarily studied for CNS activity |

| Thioxoquinazoline Derivatives | Focus on sulfur-containing heterocycles | Various reported biological activities |

This table illustrates that while these compounds share certain structural elements, the unique combination of functional groups in this compound may confer distinct pharmacological properties not fully explored in related compounds.

Scientific Research Applications

Anticancer Activity

The quinazolinone structure within N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is particularly notable for its anticancer properties. Quinazolinones have been extensively studied for their ability to inhibit various cancer cell lines.

Case Studies:

- In vitro Studies : Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. For instance, derivatives of quinazolinone have shown promising results in inducing apoptosis in cancer cells .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation .

Antimicrobial Properties

This compound also shows potential as an antimicrobial agent. The presence of the thioxo group and the benzamide core enhances its ability to interact with microbial targets.

Antimicrobial Activity:

- Spectrum of Activity : Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it could be effective against resistant strains .

Table 1: Antimicrobial Efficacy Comparison

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 10 | Staphylococcus aureus, Escherichia coli |

| Standard Antibiotic | 5 | Staphylococcus aureus |

Drug Development Potential

The unique structural features of this compound position it as a candidate for further drug development.

Research Directions:

- Bioavailability Studies : Given its lipophilic nature due to the chlorophenethyl group, research into its pharmacokinetics and bioavailability is essential. Enhanced bioavailability could lead to improved therapeutic outcomes .

- Combination Therapies : Investigating the compound's efficacy in combination with existing therapies could reveal synergistic effects that enhance treatment efficacy against resistant pathogens or tumors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with structurally related derivatives:

Key Observations:

Quinazolinone vs. Thiazolidinone Cores: The target compound’s quinazolinone core differs from thiazolidinones (e.g., 4g, 4h) in electronic properties.

Substituent Effects: 6-Morpholino Group: Unique to the target compound, this substituent may improve solubility and modulate kinase interactions, as morpholino moieties are common in kinase inhibitors (e.g., mTOR inhibitors) . Halogenated Aryl Groups: Compounds with fluorophenyl (3k) or chlorophenyl (4g) substituents exhibit varied bioactivities.

Bioactivity Trends: Quinazolinones with dioxo groups (e.g., 3e, 3k) show tyrosinase inhibition, while thiazolidinones (4g) demonstrate anticancer activity. The target compound’s 2-thioxo group may shift its mechanism toward redox modulation or ferroptosis induction, as seen in other sulfur-containing heterocycles .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.